molecular formula C16H17N3O2 B11114866 N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide

N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide

Cat. No.: B11114866
M. Wt: 283.32 g/mol
InChI Key: JEUBPVYAFFYWIX-VCHYOVAHSA-N
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Description

N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a hydrazide group, a hydroxyphenyl group, and a toluidino group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-(4-toluidino)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced hydrazide derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can enhance its biological activity. Additionally, its hydrazide group can participate in the inhibition of specific enzymes, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide
  • N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide
  • N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide

Uniqueness

N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide is unique due to the presence of the toluidino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C16H17N3O2/c1-12-6-8-14(9-7-12)17-11-16(21)19-18-10-13-4-2-3-5-15(13)20/h2-10,17,20H,11H2,1H3,(H,19,21)/b18-10+

InChI Key

JEUBPVYAFFYWIX-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=CC=C2O

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=CC=C2O

Origin of Product

United States

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